molecular formula C40H79O10P B1221657 1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phospho-(1'-sn-glycerol)

1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phospho-(1'-sn-glycerol)

Cat. No.: B1221657
M. Wt: 751 g/mol
InChI Key: KBPVYRBBONZJHF-QPPIDDCLSA-N
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Description

PG(16:0/18:0), also known as GPG(34:0), belongs to the class of organic compounds known as phosphatidylglycerols. These are glycerophosphoglycerols in which two fatty acids are bonded to the 1-glycerol moiety through ester linkages. As is the case with diacylglycerols, phosphatidylglycerols can have many different combinations of fatty acids of varying lengths and saturation attached to the C-1 and C-2 positions. Thus, PG(16:0/18:0) is considered to be a glycerophosphoglycerol lipid molecule. PG(16:0/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PG(16:0/18:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PG(16:0/18:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PG(16:0/18:0) exists in all eukaryotes, ranging from yeast to humans. PG(16:0/18:0) participates in a number of enzymatic reactions. In particular, PG(16:0/18:0) can be biosynthesized from PGP(16:0/18:0) through the action of the enzyme phosphatidylglycerophosphatase and protein-tyrosine phosphatase 1. Furthermore, PG(16:0/18:0) and CDP-DG(16:0/16:1(9Z)) can be converted into CL(16:0/18:0/16:0/16:1(9Z)) and cytidine monophosphate through its interaction with the enzyme cardiolipin synthase. Furthermore, PG(16:0/18:0) can be biosynthesized from PGP(16:0/18:0) through the action of the enzyme phosphatidylglycerophosphatase and protein-tyrosine phosphatase 1. Furthermore, PG(16:0/18:0) and CDP-DG(16:0/18:0) can be converted into CL(16:0/18:0/16:0/18:0) and cytidine monophosphate;  which is catalyzed by the enzyme cardiolipin synthase. Furthermore, PG(16:0/18:0) can be biosynthesized from PGP(16:0/18:0);  which is mediated by the enzyme phosphatidylglycerophosphatase and protein-tyrosine phosphatase 1. Finally, PG(16:0/18:0) and CDP-DG(16:0/18:1(11Z)) can be converted into CL(16:0/18:0/16:0/18:1(11Z)) and cytidine monophosphate;  which is catalyzed by the enzyme cardiolipin synthase. In humans, PG(16:0/18:0) is involved in cardiolipin biosynthesis CL(16:0/18:0/22:5(4Z, 7Z, 10Z, 13Z, 16Z)/16:0) pathway, cardiolipin biosynthesis CL(16:0/18:0/16:0/18:1(9Z)) pathway, cardiolipin biosynthesis CL(16:0/18:0/20:4(5Z, 8Z, 11Z, 14Z)/16:0) pathway, and cardiolipin biosynthesis CL(16:0/18:0/16:1(9Z)/18:0) pathway.
1-hexadecanoyl-2-octadecanoyl-sn-glycero-3-phospho-(1'-sn-glycerol) is a 1,2-diacyl-sn-glycero-3-phospho-(1'-sn-glycerol) in which the 1- and 2-acyl groups are specified as hexadecanoyl (palmitoyl) and octadecanoyl (stearoyl) respectively. It is a conjugate acid of a 1-hexadecanoyl-2-octadecanoyl-sn-glycero-3-phospho-(1'-sn-glycerol)(1-).

Properties

Molecular Formula

C40H79O10P

Molecular Weight

751 g/mol

IUPAC Name

[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadecanoate

InChI

InChI=1S/C40H79O10P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h37-38,41-42H,3-36H2,1-2H3,(H,45,46)/t37-,38+/m0/s1

InChI Key

KBPVYRBBONZJHF-QPPIDDCLSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCC)COP(=O)(O)OC[C@H](CO)O

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)(O)OCC(CO)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)(O)OCC(CO)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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